
1-Carbamoyl-3-(3,4-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Carbamoyl-3-(3,4-dichlorophenyl)urea” is a chemical compound. It is a type of N-substituted urea . The molecular formula of this compound is C8H7Cl2N3O2 .
Synthesis Analysis
The synthesis of N-substituted ureas, such as “1-Carbamoyl-3-(3,4-dichlorophenyl)urea”, can be achieved by a nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method allows for the synthesis of a variety of N-substituted ureas in good to excellent yields with high chemical purity .Molecular Structure Analysis
The molecular structure of “1-Carbamoyl-3-(3,4-dichlorophenyl)urea” consists of a carbamoyl group (CONH2) and a 3,4-dichlorophenyl group attached to a urea (NH2CONH2) molecule . The molecular weight of this compound is 248.06608 .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity : Derivatives of 1-Carbamoyl-3-(3,4-dichlorophenyl)urea have shown significant antimycobacterial properties against Mycobacterium tuberculosis, suggesting potential use in developing novel treatments for tuberculosis (Scozzafava, Mastrolorenzo, & Supuran, 2001).
Insecticide Effect through Chitin Synthesis Inhibition : Certain derivatives, similar in structure to 1-Carbamoyl-3-(3,4-dichlorophenyl)urea, have been found to inhibit chitin synthesis in insect larvae, providing a basis for their use as insecticides (Deul, Jong, & Kortenbach, 1978).
Synthesis of Carbamoyl Derivatives : Research indicates that 1-Carbamoyl-3-(3,4-dichlorophenyl)urea can be used in the synthesis of a variety of carbamoyl derivatives, which are important in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).
Fish Model Studies for Enzyme Inhibition : Studies using fish models have explored the inhibition of enzymes like soluble epoxide hydrolase by compounds including 1-Carbamoyl-3-(3,4-dichlorophenyl)urea, highlighting its relevance in environmental toxicology (Newman et al., 2000).
Chemical Analysis and Identification : NMR spectroscopy has been used for identifying urea derivatives, including compounds like 1-Carbamoyl-3-(3,4-dichlorophenyl)urea, which is significant in analytical chemistry for identifying biologically active compounds (Bakibaev et al., 2021).
Degradation Studies : Studies have been conducted on the environmental degradation of substituted ureas, including compounds structurally similar to 1-Carbamoyl-3-(3,4-dichlorophenyl)urea, to understand their stability and breakdown in environmental contexts (Audu & Heyn, 1988).
Antifungal Agent Development : Certain derivatives of 1-Carbamoyl-3-(3,4-dichlorophenyl)urea have been investigated for their potential as antifungal agents, indicating a promising area in pharmaceutical development (Aswathy et al., 2017).
Zukünftige Richtungen
The future directions for “1-Carbamoyl-3-(3,4-dichlorophenyl)urea” could involve further exploration of its synthesis, properties, and potential applications. Biocatalysis, for example, is becoming a key tool in the synthesis of chiral drug intermediates and could potentially be applied to the synthesis of “1-Carbamoyl-3-(3,4-dichlorophenyl)urea” and related compounds .
Eigenschaften
IUPAC Name |
1-carbamoyl-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3O2/c9-5-2-1-4(3-6(5)10)12-8(15)13-7(11)14/h1-3H,(H4,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAFMVHJOMIVRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC(=O)N)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbamoyl-3-(3,4-dichlorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)
![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)
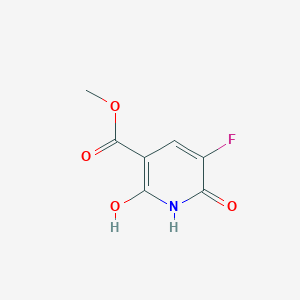
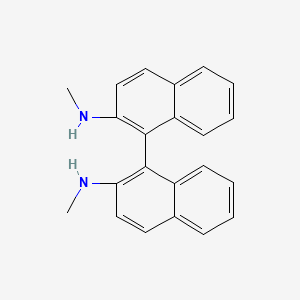
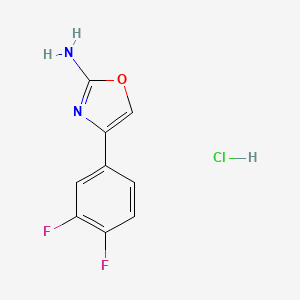
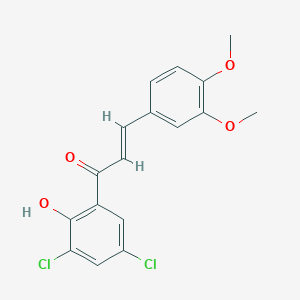
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2375744.png)
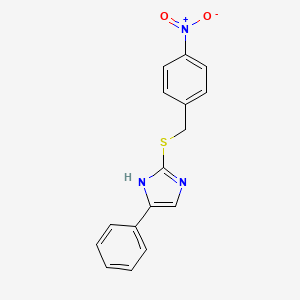
![4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)
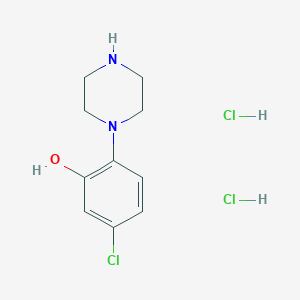
![5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride](/img/structure/B2375749.png)
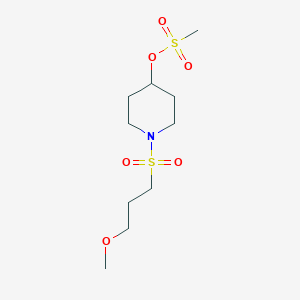
![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate](/img/structure/B2375751.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2375753.png)